molecular formula C15H22Cl2N2O3S B11520749 2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide

2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide

Cat. No.: B11520749
M. Wt: 381.3 g/mol
InChI Key: KOQQVOAZXSLKRR-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, a diethylsulfamoyl group, and a diethylbenzamide moiety

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atoms in the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide is unique due to the presence of both diethylsulfamoyl and diethylbenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H22Cl2N2O3S

Molecular Weight

381.3 g/mol

IUPAC Name

2,4-dichloro-5-(diethylsulfamoyl)-N,N-diethylbenzamide

InChI

InChI=1S/C15H22Cl2N2O3S/c1-5-18(6-2)15(20)11-9-14(13(17)10-12(11)16)23(21,22)19(7-3)8-4/h9-10H,5-8H2,1-4H3

InChI Key

KOQQVOAZXSLKRR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CC)CC

Origin of Product

United States

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